![molecular formula C21H14N2O5 B147581 STO-609 acetate CAS No. 1173022-21-3](/img/structure/B147581.png)
STO-609 acetate
Overview
Description
STO-609 acetate is a potent, competitive, selective, and cell-permeable inhibitor of CaM-KK (Calcium/Calmodulin-dependent protein kinase kinase). It has Ki values of 0.21 µM and 40 nM for CaM-KKα and CaM-KKβ respectively . It is also a potent, competitive AhR agonist with an EC50 of 43 nM .
Synthesis Analysis
While the exact synthesis process of STO-609 acetate is not detailed in the search results, it is mentioned that the product is synthetic .Molecular Structure Analysis
The molecular formula of STO-609 acetate is C21H14N2O5 . Its molecular weight is 374.35 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
STO-609 acetate is known to inhibit the activities of recombinant isoforms CaMKKα and CaMKKβ and also inhibits their autophosphorylation . It competes for the ATP-binding site .Physical And Chemical Properties Analysis
STO-609 acetate is a solid substance . It is soluble in DMSO to 10 mg/mL and in 0.1 M NaOH to 20 mg/mL . It is yellow in color .Scientific Research Applications
Inhibition of CaM Kinase Kinase
STO-609 acetate is a selective, cell-permeable inhibitor of Ca2±calmodulin-dependent protein kinase kinase (CaM-KK). It competes for the ATP-binding site and shows selectivity over CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .
Research in Cell Biology
STO-609 acetate is used in cell biology research, particularly in the study of signal transduction and calcium signaling .
Inhibition of Phosphorylation in Chicken Sperm
Research has shown that STO-609 inhibits the phosphorylation of CaMKI and AMP-activated protein kinase (AMPK) in chicken sperm in the presence of extracellular calcium .
Reduction of Chicken Sperm Motility
In addition to inhibiting phosphorylation, STO-609 also reduces chicken sperm motility in a concentration-dependent manner .
Regulation of Food Intake in Mice
When administered intracerebroventricularly as a 20 μM solution at a continuous rate of 0.5 μL/hour, STO-609 decreases hypothalamic neuropeptide Y (Npy) and agouti-related protein (Agrp) expression and cumulative food intake in mice .
Impact on Ischemia in Mice
STO-609 increases cortical, striatal, and total infarct volume in a mouse model of focal transient cerebral ischemia induced by middle cerebral artery occlusion (MCAO) .
Mechanism of Action
Target of Action
STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of STO-609 acetate are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .
Mode of Action
STO-609 acetate competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .
Biochemical Pathways
STO-609 acetate affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, STO-609 acetate disrupts this cascade, affecting various cellular processes.
Pharmacokinetics
The pharmacokinetics of STO-609 acetate have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .
Result of Action
The inhibition of CaM-KK by STO-609 acetate has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .
Action Environment
The action of STO-609 acetate can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .
Future Directions
properties
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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